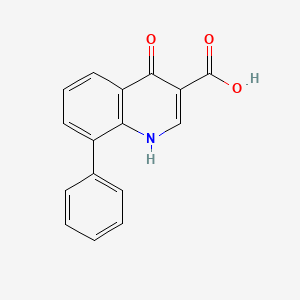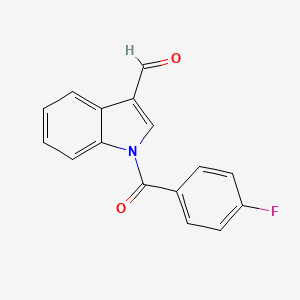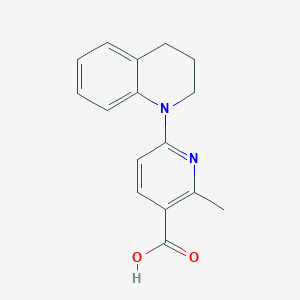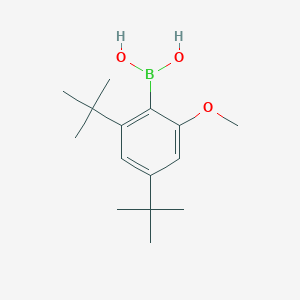
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C15H23BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two tert-butyl groups at the 2 and 4 positions and a methoxy group at the 6 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with a palladium catalyst such as Pd(PPh3)4.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding borane.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the borane derivative.
Substitution: The major products are halogenated derivatives of the original compound.
科学的研究の応用
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Biology: It can be used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique reactivity and stability.
作用機序
The mechanism by which (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
類似化合物との比較
2,6-Di-tert-butyl-4-methoxyphenol: This compound is similar in structure but lacks the boronic acid group.
2,6-Di-tert-butyl-4-methylphenol: Another similar compound, differing by the presence of a methyl group instead of a methoxy group.
Uniqueness: (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and applications, particularly in cross-coupling reactions. The combination of tert-butyl and methoxy groups also enhances its stability and reactivity compared to other phenylboronic acids.
特性
CAS番号 |
175602-46-7 |
|---|---|
分子式 |
C15H25BO3 |
分子量 |
264.17 g/mol |
IUPAC名 |
(2,4-ditert-butyl-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(16(17)18)12(9-10)19-7/h8-9,17-18H,1-7H3 |
InChIキー |
QPBUYXCDKJFQAT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1OC)C(C)(C)C)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


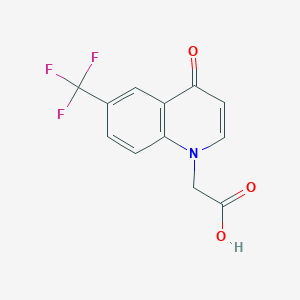


![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
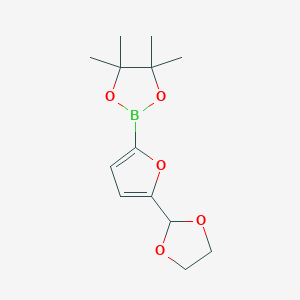
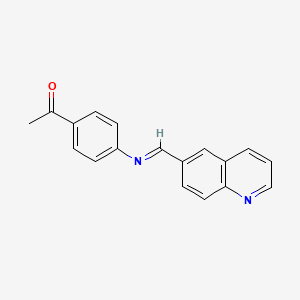
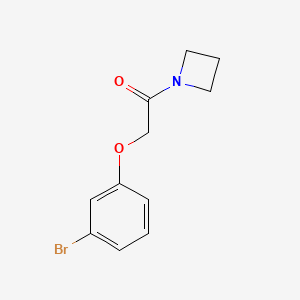

![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)


